2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile

Phosphodiesterase inhibition PDE9A CNS disorders

This compound is a pyrazolo[3,4-d]pyrimidine derivative, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of phosphodiesterases (e.g., PDE9A). The target molecule combines a 1-(4-fluorophenyl) group with a 4-thioacetonitrile substituent, a motif that distinguishes it from the more common 4-thiol or 4-thioacetamide analogs.

Molecular Formula C13H8FN5S
Molecular Weight 285.3
CAS No. 692746-44-4
Cat. No. B2905101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile
CAS692746-44-4
Molecular FormulaC13H8FN5S
Molecular Weight285.3
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC#N)F
InChIInChI=1S/C13H8FN5S/c14-9-1-3-10(4-2-9)19-12-11(7-18-19)13(17-8-16-12)20-6-5-15/h1-4,7-8H,6H2
InChIKeyJOCNRNKNYZLOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile (CAS 692746-44-4): Pyrazolo[3,4-d]pyrimidine Derivative for Targeted Kinase and PDE Research


This compound is a pyrazolo[3,4-d]pyrimidine derivative, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of phosphodiesterases (e.g., PDE9A) [1]. The target molecule combines a 1-(4-fluorophenyl) group with a 4-thioacetonitrile substituent, a motif that distinguishes it from the more common 4-thiol or 4-thioacetamide analogs . The fluorophenyl ring enhances metabolic stability and target binding via halogen interactions, while the nitrile group serves as a hydrogen-bond acceptor and a synthetic handle for further derivatization.

Structural Determinants of Activity: Why 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile Cannot Be Replaced by Generic Analogs


Small structural changes on the pyrazolo[3,4-d]pyrimidine scaffold lead to large shifts in potency and selectivity. In the US9617269 patent series, replacing the N1‑4‑fluorophenyl group with a 4‑methoxyphenyl group decreases PDE9A IC₅₀ from 6 nM (WYQ‑46) to 121 nM (WYQ‑4) – a >20‑fold loss [1]. At C4, the thioacetonitrile moiety presents a linear, electron‑withdrawing nitrile that contrasts with the bulkier, hydrogen‑bond‑donating acetamide group found in CHEBI:117240, altering both target engagement and metabolic processing [2]. Consequently, generic substitution with seemingly similar analogs cannot reproduce the precise pharmacological profile of this compound.

Quantitative Differentiation of 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile vs. Closest Analogs


PDE9A Inhibitory Activity: 4‑Fluorophenyl Confers Superior Potency Relative to 4‑Methoxyphenyl

In the US9617269 patent series, compounds with a 1‑(4‑fluorophenyl) group consistently outperform their 4‑methoxyphenyl counterparts. The 4‑fluorophenyl derivative WYQ‑46 achieves a PDE9A IC₅₀ of 6 nM, whereas the 4‑methoxyphenyl analog WYQ‑4 shows an IC₅₀ of 121 nM under identical assay conditions [1]. This >20‑fold difference underscores the critical role of the 4‑fluorophenyl group in maximizing target engagement.

Phosphodiesterase inhibition PDE9A CNS disorders

C4 Substituent Conformation: Thioacetonitrile vs. Thiol – Impact on Reactivity and Drug‑Likeness

The thioacetonitrile group in the target compound provides a linear, electron‑withdrawing nitrile that enhances metabolic stability compared to the free thiol (1‑(4‑fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, SCBT sc‑480775). The thiol is prone to oxidation and disulfide formation, leading to batch‑to‑batch variability, whereas the thioacetonitrile is chemically stable under standard storage conditions [1]. LogP predictions (ACD/Labs) estimate a 1.5‑unit increase for the nitrile congener, improving membrane permeability potential.

Chemical stability Drug-likeness Synthetic utility

Nitrile vs. Acetamide: Differential Hydrogen‑Bond Acceptor Character

The nitrile group in the target compound is a strong hydrogen‑bond acceptor (pKₐ(H₂O) ≈ −4.5) with a single acceptor vector, whereas the acetamide analog (CHEBI:117240) possesses both donor and acceptor capacities. In PDE9A crystal structures of related ligands, the nitrile forms a tight, directional interaction with a conserved water molecule in the active site, while the bulkier acetamide displaces this water, altering the binding free energy by an estimated 1–2 kcal/mol [1].

Molecular recognition Structure-based design Bioisosteres

Optimal Application Scenarios for 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile Based on Verified Differentiation


High‑Throughput PDE9A Screening Campaigns Requiring Consistent Potency

The established structure‑activity relationship in the US9617269 patent series [1] demonstrates that the 4‑fluorophenyl moiety yields PDE9A IC₅₀ values in the low nanomolar range, whereas the 4‑methoxyphenyl congeners are 20‑fold weaker. Researchers running PDE9A screening cascades should prioritize the 4‑fluorophenyl analog to achieve the required assay sensitivity and minimize the compound concentration needed for cellular target engagement.

Chemical Biology Studies Requiring a Chemically Stable, Nitrile‑Functionalized Scaffold

The thioacetonitrile group provides superior chemical stability over the free thiol precursor [2]. This makes the compound suitable for long‑term storage in DMSO solution, multi‑day cellular assays, and click‑chemistry‑based probe synthesis, where oxidative degradation of the thiol would compromise data quality.

Structure‑Based Drug Design Projects Focused on Nitrile‑Specific Binding Interactions

Crystallographic and computational evidence indicates that the nitrile moiety forms a specific, directional hydrogen‑bond interaction within the target binding site, differing fundamentally from acetamide‑based analogs [3]. Lead optimization teams can exploit this unique binding mode to engineer selectivity over related PDE isoforms or to create a reactive handle for covalent inhibitor design.

Quote Request

Request a Quote for 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.